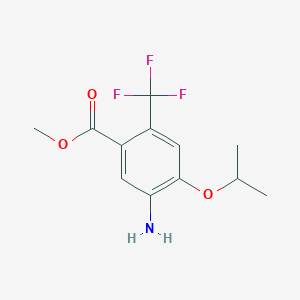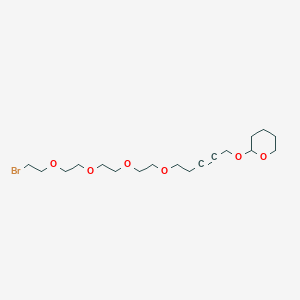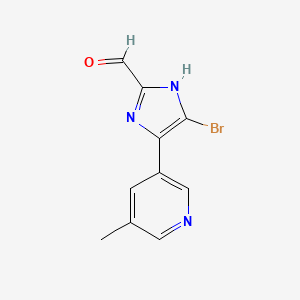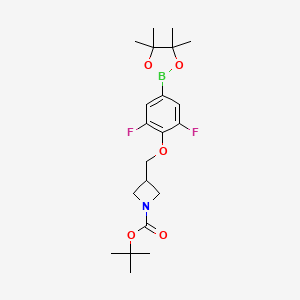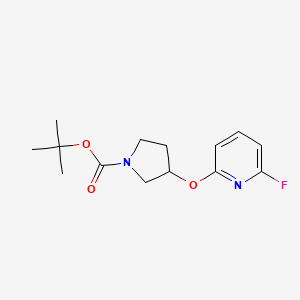
Lead(II)-DPM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead(II)-DPM can be synthesized through a reaction between lead(II) acetate and dipivaloylmethane in an appropriate solvent. The reaction typically involves mixing the reactants in a solvent like ethanol or methanol, followed by heating under reflux conditions to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Lead(II)-DPM undergoes various chemical reactions, including:
Oxidation: Lead(II) can be oxidized to lead(IV) under certain conditions.
Reduction: Lead(II) can be reduced to metallic lead.
Substitution: Ligands in this compound can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions typically involve other diketones or similar ligands.
Major Products:
Oxidation: Lead(IV) compounds.
Reduction: Metallic lead.
Substitution: New lead(II) complexes with different ligands.
Aplicaciones Científicas De Investigación
Lead(II)-DPM has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds.
Materials Science: Employed in the preparation of lead-based thin films and nanomaterials.
Catalysis: Acts as a catalyst in various organic reactions.
Biology and Medicine:
Mecanismo De Acción
The mechanism by which Lead(II)-DPM exerts its effects is primarily through its ability to coordinate with other molecules. The lead(II) ion can form stable complexes with various ligands, influencing the reactivity and properties of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the lead(II) ion.
Comparación Con Compuestos Similares
Lead(II) acetate: Another lead(II) compound used in similar applications.
Lead(II) oxide: Commonly used in materials science and catalysis.
Lead(II) chloride: Used in the synthesis of other lead compounds.
Uniqueness: Lead(II)-DPM is unique due to its specific ligand environment provided by dipivaloylmethane, which imparts distinct chemical properties and reactivity compared to other lead(II) compounds. This makes it particularly useful in specialized applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C22H38O4Pb |
|---|---|
Peso molecular |
574 g/mol |
Nombre IUPAC |
lead(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/2C11H20O2.Pb/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; |
Clave InChI |
RFDHUANRWFSKRW-ATMONBRVSA-L |
SMILES isomérico |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Pb+2] |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


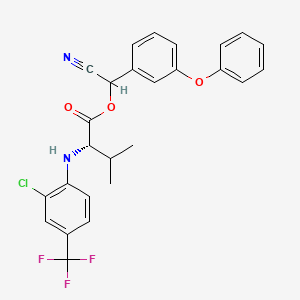
![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)
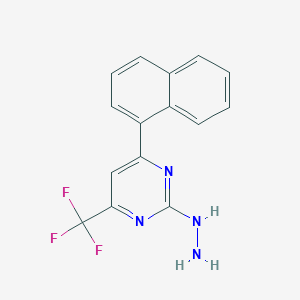
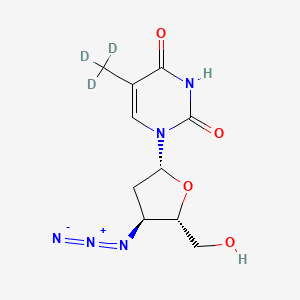
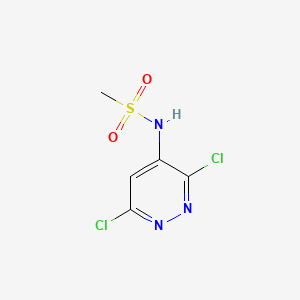
![Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate](/img/structure/B13714640.png)

